4-({4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)benzonitrile
Description
This compound features a pyrimidine core substituted with a 2-methyl group and a 6-pyrrolidin-1-yl moiety. The pyrimidine is linked via a piperazine ring to a benzonitrile group through a methylene bridge.
Properties
IUPAC Name |
4-[[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-17-23-20(26-8-2-3-9-26)14-21(24-17)27-12-10-25(11-13-27)16-19-6-4-18(15-22)5-7-19/h4-7,14H,2-3,8-13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEQRGIPOJWUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC=C(C=C3)C#N)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
*logP values estimated using fragment-based methods where experimental data are unavailable.
†Estimated based on pyrrolidine’s lipophilicity relative to piperidine.
Key Differentiators
Pyrimidine Substitutions: The target compound’s 6-pyrrolidin-1-yl group distinguishes it from Dapivirine (6-trimethylamino) and Etravirine (5-bromo, 4-cyanoanilino). Pyrrolidine’s five-membered ring may enhance conformational flexibility compared to piperidine in ’s compound . The 2-methyl group on the pyrimidine could improve metabolic stability relative to unsubstituted analogs.
Linker and Terminal Group: The piperazine-CH2- benzonitrile linker contrasts with Dapivirine’s anilino group and Etravirine’s oxyphenyl bridge. The benzonitrile’s electron-withdrawing nature may influence target binding kinetics . Compared to MK69’s trifluoromethylphenyl terminal group, benzonitrile offers distinct electronic and steric properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
